Desmethoxyyangonin
Overview
Description
Desmethoxyyangonin is one of the six primary kavalactones found in the kava plant (Piper methysticum). This compound is known for its various pharmacological activities, including its effects on the central nervous system. This compound is structurally similar to yangonin but lacks a methoxy group at the C4 position, which may influence its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmethoxyyangonin can be synthesized through several chemical routes. One common method involves the extraction of kavalactones from the rhizomes of the kava plant using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from kava plant rhizomes. The process includes grinding the rhizomes, followed by solvent extraction and purification using techniques like high-performance liquid chromatography (HPLC) to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Desmethoxyyangonin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other kavalactones or related compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Desmethoxyyangonin has several scientific research applications:
Chemistry: It is used as a reference compound in the study of kavalactones and their chemical properties.
Industry: this compound is used in the formulation of dietary supplements and herbal remedies.
Mechanism of Action
Desmethoxyyangonin exerts its effects primarily through modulation of the GABAergic system. It acts as a positive allosteric modulator of GABA-A receptors, enhancing GABAergic neurotransmission. Additionally, this compound is a reversible inhibitor of monoamine oxidase B (MAO-B), which may contribute to its anxiolytic and neuroprotective effects . The compound also influences dopamine levels in the nucleus accumbens, which may be responsible for its attention-promoting effects .
Comparison with Similar Compounds
Kawain: Another kavalactone with anxiolytic properties but different structural features.
Dihydrokawain: A reduced form of kawain with distinct pharmacological effects.
Methysticin: Contains a methylenedioxyphenyl group, contributing to its unique pharmacological profile.
Dihydromethysticin: A reduced form of methysticin with different biological activities.
Uniqueness of Desmethoxyyangonin: this compound is unique due to its specific structural features and its ability to modulate both GABAergic and dopaminergic systems. Its lack of a methoxy group at the C4 position differentiates it from yangonin and may influence its binding affinities and pharmacological effects .
Properties
IUPAC Name |
4-methoxy-6-[(E)-2-phenylethenyl]pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKJNZYHGRUXBS-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4033390 | |
Record name | Desmethoxyyangonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4033390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15345-89-8, 1952-41-6, 26531-51-1 | |
Record name | Desmethoxyyangonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15345-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dehydrokawain | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethoxyyangonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015345898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC112161 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC68686 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Desmethoxyyangonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4033390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEMETHOXYYANGONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2MBQ8QRUN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 - 140 °C | |
Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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